molecular formula C10H22N2S2 B13784665 1,2-Bis(beta-mercaptoethylaminomethyl) cyclobutane CAS No. 64011-92-3

1,2-Bis(beta-mercaptoethylaminomethyl) cyclobutane

Cat. No.: B13784665
CAS No.: 64011-92-3
M. Wt: 234.4 g/mol
InChI Key: VHIMWKYVYLKRKR-UHFFFAOYSA-N
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Description

1,2-Bis(beta-mercaptoethylaminomethyl) cyclobutane is a cyclobutane derivative featuring two beta-mercaptoethylaminomethyl substituents at the 1,2-positions of the four-membered ring. The compound combines a strained cyclobutane core with functional groups containing sulfur (thiol) and amine moieties.

Properties

CAS No.

64011-92-3

Molecular Formula

C10H22N2S2

Molecular Weight

234.4 g/mol

IUPAC Name

2-[[2-[(2-sulfanylethylamino)methyl]cyclobutyl]methylamino]ethanethiol

InChI

InChI=1S/C10H22N2S2/c13-5-3-11-7-9-1-2-10(9)8-12-4-6-14/h9-14H,1-8H2

InChI Key

VHIMWKYVYLKRKR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1CNCCS)CNCCS

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(beta-mercaptoethylaminomethyl) cyclobutane typically involves the cycloaddition reactions of suitable precursors. One common method is the [2+2] cycloaddition of alkenes, which forms the cyclobutane ring. The reaction conditions often include the use of a photocatalyst and visible light irradiation .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(beta-mercaptoethylaminomethyl) cyclobutane can undergo various chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides.

    Reduction: Reduction reactions can convert disulfides back to thiols.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides under basic conditions.

Major Products

    Oxidation: Formation of disulfides.

    Reduction: Regeneration of thiols.

    Substitution: Formation of substituted amines.

Scientific Research Applications

1,2-Bis(beta-mercaptoethylaminomethyl) cyclobutane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Bis(beta-mercaptoethylaminomethyl) cyclobutane involves its interaction with molecular targets through its thiol and amino groups. These functional groups can form covalent bonds with target molecules, leading to various biological effects. The pathways involved may include redox reactions and nucleophilic substitution, depending on the specific application.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and thermodynamic parameters of 1,2-bis(beta-mercaptoethylaminomethyl) cyclobutane with analogous compounds:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties
This compound Not reported Not reported Two β-mercaptoethylaminomethyl groups Hypothetical: High polarity due to S/N atoms; potential for disulfide bond formation.
trans-1,2-Bis(aminomethyl)cyclobutane C₆H₁₄N₂ 114.19 Two aminomethyl groups Boiling point/solubility not reported; used as a ligand/drug intermediate.
1,2-Diisopropenylcyclobutane C₁₀H₁₆ 136.23 Two isopropenyl groups Nonpolar; reactive double bonds for polymerization or cycloaddition reactions.
1,2-bis(methylene)cyclobutane C₆H₈ 80.13 Two methylene groups ΔfH°gas = 204 kJ/mol; Tboil = 346 K; reactive in Diels-Alder reactions.
trans-Dimethyl cyclobutane-1,2-dicarboxylate C₈H₁₂O₄ 172.18 Two methyl ester groups High stability; used as a building block in esterification reactions.

Reactivity and Stability

  • Cyclobutane Core Stability : Cyclobutane derivatives exhibit intermediate reactivity between highly strained cyclopropanes and more stable alkanes. The ring’s strain (∼110 kJ/mol) facilitates ring-opening reactions under thermal or photochemical conditions .
  • Substituent Effects: Thiol-Amine Groups: The β-mercaptoethylaminomethyl groups in the target compound likely increase its nucleophilicity and metal-chelating capacity compared to non-sulfur analogs. Aminomethyl Groups: trans-1,2-Bis(aminomethyl)cyclobutane is synthesized via condensation of 1,2-cyclobutanediamine with formaldehyde, highlighting its utility in generating nitrogen-rich ligands . Isopropenyl/Methylene Groups: 1,2-Diisopropenylcyclobutane and 1,2-bis(methylene)cyclobutane participate in cycloadditions and polymerizations due to unsaturated bonds .

Research Findings and Data

Thermodynamic and Spectroscopic Data

  • 1,2-bis(methylene)cyclobutane :

    • Standard molar enthalpy of formation (ΔfH°gas): 204 kJ/mol
    • Boiling point: 346 K
    • Reacts with H₂ to form cyclohexane (ΔrH° = -244 kJ/mol).
  • Mass Spectrometry Trends :

    • Aromatic-substituted cyclobutanes (e.g., 1,2-bis(4-methoxyphenyl)-3,4-dimethylcyclobutane) show dominant fragmentation peaks at m/z 148 and 121, indicative of aryl group loss .

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